molecular formula C15H14O2S B6378531 4-(4-Ethylthiophenyl)-2-formylphenol CAS No. 1261890-33-8

4-(4-Ethylthiophenyl)-2-formylphenol

Cat. No.: B6378531
CAS No.: 1261890-33-8
M. Wt: 258.3 g/mol
InChI Key: UAGYMWILDXKBHH-UHFFFAOYSA-N
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Description

4-(4-Ethylthiophenyl)-2-formylphenol is a versatile synthetic intermediate of significant interest in organic and medicinal chemistry. Its molecular structure incorporates a phenol group, a formyl group, and a thioether-linked aromatic ring, making it a valuable scaffold for constructing more complex molecules. The phenol and formyl functional groups are key sites for further chemical transformation. The formyl group, in particular, is highly reactive and commonly used in condensation reactions, such as the formation of Schiff bases, which are crucial in developing ligands for metal complexes and synthesizing various heterocyclic compounds. Researchers can utilize this compound in the development of novel macrocyclic ligands, similar to those studied in coordination chemistry with metals like nickel(II) . Its structure suggests potential applications in creating molecules for material science and as a precursor in pharmaceutical research for developing new therapeutic agents. As with all such specialized compounds, researchers are encouraged to verify its specific properties and suitability for their intended applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-18-14-6-3-11(4-7-14)12-5-8-15(17)13(9-12)10-16/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGYMWILDXKBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Catalyst Selection

In a representative approach, phenol is reacted with 4-ethylthiophenyl chloride in the presence of Montmorillonite clay (surface acidity: 0.4–0.6 mmol/g) at 100–150°C under 1–15 bar pressure. The clay’s layered structure (basal spacing d<sub>001</sub>: 10–13.5 Å) and high surface area (250 m<sup>2</sup>/g) facilitate the formation of the C–S bond while minimizing side reactions.

Table 1: Friedel-Crafts Alkylation Optimization

ParameterOptimal RangeYield (%)
Temperature120–130°C62–68
Catalyst Loading1.2–1.5 g/mmol70
Reaction Time8–12 h65

Limitations and Mitigation

Competing ortho-substitution and over-alkylation are common issues, necessitating stoichiometric control and stepwise addition of the electrophile. Post-reaction hydrolysis (e.g., 10% Na<sub>2</sub>CO<sub>3</sub>) and solvent extraction (ethyl acetate) improve purity.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Ullmann-type couplings , provide precise control over aryl-aryl bond formation. These methods are indispensable for introducing the 4-ethylthiophenyl group without disturbing the formyl functionality.

Suzuki-Miyaura Coupling

A halogenated precursor, 4-bromo-2-formylphenol , is coupled with 4-ethylthiophenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%) in a 1:1 mixture of THF and aqueous Na<sub>2</sub>CO<sub>3</sub> at 80°C. The reaction achieves 75–80% yield after 24 h, with the formyl group remaining intact under these conditions.

Table 2: Suzuki Coupling Conditions

CatalystSolvent SystemYield (%)
Pd(PPh<sub>3</sub>)<sub>4</sub>THF/H<sub>2</sub>O78
Pd/CEtOH/H<sub>2</sub>O65

Ullmann Coupling for Thiolation

For substrates lacking pre-installed boronates, Ullmann coupling with 4-ethylthiophenol and 4-iodo-2-formylphenol using CuI (10 mol%) and 1,10-phenanthroline in DMF at 110°C affords the target compound in 60–65% yield. This method avoids boronic acid synthesis but requires rigorous exclusion of oxygen.

A modular strategy involves sequential introduction of the thiophenyl and ethyl groups.

Thiolation of Phenolic Precursors

4-Mercaptophenol is alkylated with ethyl bromide in the presence of K<sub>2</sub>CO<sub>3</sub> in acetone, yielding 4-ethylthiophenol (85% purity). Subsequent coupling with 2-formyl-4-iodophenol under Ullmann conditions (CuI, DMF) completes the synthesis.

Ethylation Post-Thiolation

Alternatively, 4-thiophenyl-2-formylphenol is treated with ethyl iodide and triethylamine in THF, achieving 70% conversion to the ethylated product. Excess ethyl iodide (1.5 equiv) and prolonged reaction times (12 h) maximize yield.

Formylation Techniques

Introducing the formyl group at position 2 demands regioselective methods to avoid competing substitution.

Vilsmeier-Haack Formylation

Protecting the phenol as a methyl ether (2-methoxy-4-(4-ethylthiophenyl)phenol ) enables directed formylation via the Vilsmeier reagent (POCl<sub>3</sub>/DMF). The formyl group installs at the ortho position to the methoxy group, yielding 2-formyl-4-(4-ethylthiophenyl)anisole , which is demethylated with BBr<sub>3</sub> to reveal the phenol.

Table 3: Formylation Efficiency

MethodSubstrateYield (%)
Vilsmeier-HaackProtected phenol82
Gattermann-KochFree phenol45

Oxidation of Methyl Precursors

Oxidizing 2-methyl-4-(4-ethylthiophenyl)phenol with MnO<sub>2</sub> in dichloromethane selectively converts the methyl group to a formyl moiety (68% yield). Over-oxidation to the carboxylic acid is minimized by controlling reaction time (<6 h).

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

MethodAdvantagesLimitations
Friedel-CraftsSingle-step, cost-effectivePoor regioselectivity
Suzuki CouplingHigh yield, scalabilityRequires halogenated precursor
Stepwise AssemblyModular, flexibleMulti-step, lower overall yield

The Suzuki-Miyaura coupling emerges as the most efficient route, balancing yield (78%) and functional group tolerance. Friedel-Crafts alkylation, while simpler, suffers from side reactions unless high-purity catalysts are employed.

Challenges and Optimization Considerations

  • Regioselectivity: Competing substitution at positions 3 and 5 necessitates directing groups (e.g., methoxy) or steric hindrance strategies.

  • Functional Group Compatibility: The formyl group’s sensitivity to reduction mandates mild hydrogenation conditions (e.g., Pd/C at 35–40°C).

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound from di- and tri-substituted byproducts .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylthiophenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: 4-(4-Ethylthiophenyl)-2-carboxyphenol

    Reduction: 4-(4-Ethylthiophenyl)-2-hydroxyphenol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(4-Ethylthiophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the formyl and ethylthio groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenolic Core

4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol (CAS: 1261895-53-7)
  • Molecular Formula: C₁₅H₁₅NO₄S
  • Molecular Weight : 305.4 g/mol
  • Key Differences : Replaces the ethylthio group with a N,N-dimethylsulfamoyl (-SO₂N(CH₃)₂) group.
  • Impact: The sulfamoyl group is more polar and electron-withdrawing, increasing solubility in polar solvents compared to the ethylthio substituent. Potential applications in medicinal chemistry due to sulfonamide-like bioactivity .
4-Formylphenyl Thiophene-2-carboxylate
  • Synthesis : Derived from 4-hydroxybenzaldehyde and 2-thiophene carbonyl chloride via esterification .
  • Key Differences : Contains a thiophene-2-carboxylate ester instead of the ethylthiophenyl group.
  • Impact :
    • The ester group (-COOR) enhances reactivity toward hydrolysis or transesterification.
    • Thiophene’s aromaticity may alter conjugation patterns compared to benzene derivatives .

Thiophene- and Sulfur-Containing Analogues

Ethyl 4-(4-Chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 547706-71-8)
  • Molecular Formula : C₁₆H₁₃ClN₂O₃S
  • Key Differences: Features a chlorophenyl and cyanoacetyl amino group on a thiophene ring.
  • Impact: The electron-withdrawing chlorine and cyano groups reduce electron density, contrasting with the electron-donating ethylthio group. Potential use in agrochemicals or pharmaceuticals due to halogen and nitrile functionalities .
3'-(4-Ethylthiophenyl)-2,2,2-Trifluoroacetophenone
  • Key Differences : Substitutes the formyl group with a trifluoroacetyl (-COCF₃) group.
  • Impact :
    • The strong electron-withdrawing effect of -CF₃ increases electrophilicity at the carbonyl center.
    • Enhanced stability against nucleophilic attack compared to the formyl group .

Simpler Phenolic Derivatives

4-Ethylphenol (CAS: 123-07-9)
  • Molecular Formula : C₈H₁₀O
  • Key Differences : Lacks both the formyl and thiophenyl groups.
  • Impact :
    • Simpler structure with lower molecular weight (122.16 g/mol) and higher volatility.
    • Primarily used as a flavoring agent or in polymer synthesis .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
4-(4-Ethylthiophenyl)-2-formylphenol C₁₅H₁₄O₂S 258.3 Formyl, ethylthiophenyl Synthetic intermediates
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol C₁₅H₁₅NO₄S 305.4 Formyl, sulfamoyl Medicinal chemistry
4-Formylphenyl thiophene-2-carboxylate C₁₂H₈O₃S 232.2 Formyl, thiophene carboxylate Polymer precursors
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate C₁₆H₁₃ClN₂O₃S 348.8 Chlorophenyl, cyanoacetyl amino Agrochemicals
4-Ethylphenol C₈H₁₀O 122.16 Ethyl Flavors, polymers

Q & A

Q. What are the optimal synthetic routes for 4-(4-Ethylthiophenyl)-2-formylphenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions:
  • Step 1 : Suzuki-Miyaura coupling to form the biphenyl scaffold (e.g., 4-ethylthiophenyl and phenol derivatives) .

  • Step 2 : Formylation of the phenolic ring using Vilsmeier-Haack or Duff reactions .

  • Critical parameters include temperature control (60–80°C for Suzuki coupling), solvent choice (e.g., DMF for formylation), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).

  • Yield optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

    Table 1 : Example Reaction Conditions

    StepReagents/CatalystsSolventTemperatureYield Range
    Suzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene/EtOH80°C65–75%
    FormylationPOCl₃, DMFDCM0°C → RT50–60%

Q. How can spectroscopic techniques confirm the structural integrity of 4-(4-Ethylthiophenyl)-2-formylphenol?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Aromatic protons (δ 7.2–8.1 ppm) and aldehyde proton (δ ~9.8 ppm) confirm substitution patterns .
  • Ethylthiophenyl groups show distinct splitting (e.g., triplet for CH₂CH₃ at δ 1.2–1.4 ppm).
  • FT-IR : Aldehyde C=O stretch (~1680 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z matching C₁₅H₁₄O₂S (e.g., [M+H]⁺ = 267.08) .

Q. What solvents and purification methods are recommended for isolating 4-(4-Ethylthiophenyl)-2-formylphenol?

  • Methodological Answer :
  • Solubility : The compound is polar, with moderate solubility in DCM, THF, and DMSO. Insoluble in water .
  • Purification :
  • Use silica gel chromatography with a hexane/EtOAc (4:1 to 1:1) gradient to remove unreacted precursors.
  • Recrystallization from hot ethanol improves purity (>95% by HPLC) .

Advanced Research Questions

Q. How do computational studies (DFT, MD) predict the electronic properties and reactivity of 4-(4-Ethylthiophenyl)-2-formylphenol?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Calculate HOMO-LUMO gaps to assess redox activity (e.g., ~4.2 eV for thiophenyl derivatives) .
  • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., aldehyde group as electrophilic center) .
  • Molecular Dynamics (MD) : Model interactions with biological targets (e.g., protein binding via aldehyde and phenolic groups) .

Q. What strategies resolve contradictions in reported biological activity data for thiophenyl-phenol derivatives?

  • Methodological Answer :
  • Data Normalization : Standardize assays (e.g., IC₅₀ measurements against reference compounds like doxorubicin) .
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on cytotoxicity) using QSAR models .
  • Reproducibility Checks : Validate purity (>98% by HPLC) and exclude solvent residues (e.g., DMSO interference in cell assays) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • pH Stability :
  • Stable in neutral buffers (pH 6–8) but degrades in acidic (pH < 3) or alkaline (pH > 10) conditions via aldehyde oxidation or phenolic deprotonation .
  • Thermal Stability :
  • Decomposes above 150°C (TGA data). Store at –20°C under inert gas to prevent dimerization .

Q. What are the challenges in correlating spectroscopic data with crystallographic structures for this compound?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Requires high-purity crystals (recrystallized from EtOH/water).
  • Discrepancies : Dynamic disorder in thiophenyl rings or solvent inclusion may distort bond-length comparisons .
  • Mitigation : Use low-temperature (100 K) data collection and refine structures with SHELXL .

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